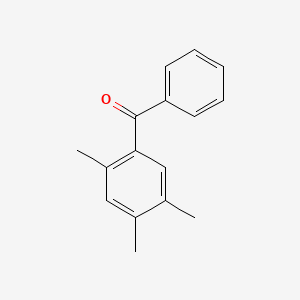

Phenyl(2,4,5-trimethylphenyl)methanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

phenyl-(2,4,5-trimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O/c1-11-9-13(3)15(10-12(11)2)16(17)14-7-5-4-6-8-14/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTPZYWUJDVZEIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C(=O)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40565229 | |

| Record name | Phenyl(2,4,5-trimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52890-52-5 | |

| Record name | Phenyl(2,4,5-trimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Phenyl(2,4,5-trimethylphenyl)methanone CAS number 52890-52-5

An In-depth Technical Guide to Phenyl(2,4,5-trimethylphenyl)methanone (CAS: 52890-52-5)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 52890-52-5), an aromatic ketone with significant potential in specialized chemical synthesis. This document delves into its core physicochemical properties, details a robust synthetic pathway via Friedel-Crafts acylation with mechanistic insights, and outlines expected analytical characterizations. Furthermore, it explores the compound's relevance within the broader context of substituted benzophenones, particularly in the development of photoinitiators for polymer chemistry. Safety protocols and handling guidelines, extrapolated from closely related analogues, are provided to ensure safe laboratory practice. This guide is intended to serve as a foundational resource for researchers engaged in organic synthesis, materials science, and drug discovery.

Introduction

This compound is a diaryl ketone, a class of compounds characterized by a carbonyl group bridging two aromatic rings. The specific substitution pattern—a phenyl group on one side and a 2,4,5-trimethylphenyl (pseudocumyl) group on the other—imparts unique steric and electronic properties that make it a valuable intermediate in organic synthesis. While not as widely documented as some commodity chemicals, its structure is analogous to compounds used in photopolymerization and as synthetic building blocks.[1][2] The trimethyl-substituted phenyl ring, in particular, influences the molecule's reactivity and physical properties, distinguishing it from simpler benzophenones. This guide will elucidate the synthesis, characterization, and potential utility of this specific methanone, providing a technical foundation for its application in research and development.

Physicochemical and Structural Properties

The fundamental properties of this compound are critical for its handling, reaction setup, and purification. These properties are summarized below.

| Property | Value | Source |

| CAS Number | 52890-52-5 | [3][4][5] |

| Molecular Formula | C₁₆H₁₆O | [6] |

| Molecular Weight | 224.30 g/mol | [3] |

| IUPAC Name | This compound | N/A |

| Synonyms | 2,4,5-Trimethylbenzophenone | N/A |

| Physical Form | Liquid | [3] |

| Purity | Typically ≥98% | [3] |

Synthesis: The Friedel-Crafts Acylation Pathway

The most direct and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation.[7][8][9] This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring—in this case, 1,2,4-trimethylbenzene (pseudocumene)—with an acyl halide, typically benzoyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[10][11]

Reaction Mechanism

The causality of the Friedel-Crafts acylation is a two-step electrophilic aromatic substitution process:

-

Formation of the Electrophile: The Lewis acid catalyst (AlCl₃) abstracts the chloride from benzoyl chloride, forming a highly electrophilic and resonance-stabilized acylium ion. This step is critical as it generates the reactive species necessary to attack the electron-rich aromatic ring.[8]

-

Electrophilic Attack and Aromatization: The π-electron system of the 1,2,4-trimethylbenzene attacks the acylium ion. The methyl groups on the benzene ring are electron-donating, activating the ring and directing the substitution. The primary site of acylation is expected at the 6-position, which is sterically the most accessible and activated position. A subsequent deprotonation restores the aromaticity of the ring, yielding the final ketone product. The AlCl₃ catalyst forms a complex with the product ketone, necessitating a stoichiometric amount of the catalyst and an aqueous workup to liberate the product.[7][9]

Caption: Mechanism of Friedel-Crafts Acylation.

Analytical Characterization Profile

For validation of synthesis and quality control, a combination of spectroscopic methods is essential. Based on the structure and data from analogous compounds, the following spectral characteristics are expected:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals for the aromatic protons on both rings. The protons on the phenyl ring will appear as multiplets in the 7.4-7.8 ppm range. The two singlet protons on the trimethylphenyl ring will appear further upfield. Three distinct singlets for the three methyl groups (CH₃) are expected in the 2.2-2.5 ppm range.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbonyl carbon (C=O) will show a characteristic peak downfield, typically in the 195-200 ppm region. Aromatic carbons will produce a series of signals between 125-140 ppm. The methyl carbons will appear upfield, around 19-21 ppm.

-

IR (Infrared) Spectroscopy: A strong, sharp absorption band characteristic of the ketone carbonyl (C=O) stretch is expected around 1660-1680 cm⁻¹. Additional bands corresponding to C-H stretches of the aromatic rings and methyl groups will also be present.[12]

-

MS (Mass Spectrometry): The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 224.3. Common fragmentation patterns would involve the cleavage of the acyl group, leading to fragments corresponding to the benzoyl cation (m/z = 105) and the trimethylphenyl cation (m/z = 119).

Applications in Research and Development

Substituted benzophenones are a cornerstone of photochemistry, primarily serving as Type II photoinitiators. While this compound itself is not a widely commercialized photoinitiator, its structure is highly relevant to this class of molecules.

Potential as a Photoinitiator Intermediate: Compounds with a similar benzoyl-aromatic structure are used to initiate polymerization reactions upon exposure to UV light.[13] For example, 2,4,6-trimethylbenzoyldiphenylphosphine oxide (TPO) is a widely used Type I photoinitiator that undergoes α-cleavage to produce reactive free radicals.[1][14] this compound could serve as a key precursor for synthesizing novel phosphine oxide photoinitiators or other derivatives with tailored absorption spectra and reactivity for applications in:

-

UV-curable coatings and inks.[13]

-

Dental composites and restorative materials.[15]

-

3D printing and stereolithography resins.[16]

Experimental Protocol: Laboratory-Scale Synthesis

This protocol provides a self-validating workflow for the synthesis of this compound.

Materials and Reagents

-

1,2,4-Trimethylbenzene (Pseudocumene), anhydrous (≥98%)

-

Benzoyl chloride (≥99%)

-

Aluminum chloride (AlCl₃), anhydrous (≥99%)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 2M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and reflux apparatus

Synthesis Workflow Diagram

Caption: Step-by-step synthesis workflow.

Step-by-Step Procedure

-

Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried, three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser.

-

Reagent Charging: Charge the flask with anhydrous dichloromethane (DCM) and cool to 0°C in an ice bath. Carefully add anhydrous aluminum chloride (1.1 equivalents) to the DCM with stirring.

-

Acyl Chloride Addition: Add benzoyl chloride (1.0 equivalent) dropwise via the dropping funnel, ensuring the internal temperature remains between 0-5°C. Stir for 15 minutes to allow for complex formation.

-

Substrate Addition: Add 1,2,4-trimethylbenzene (1.05 equivalents) dropwise to the mixture, again maintaining the temperature below 5°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and 2M HCl. This hydrolyzes the aluminum complexes and neutralizes the catalyst.

-

Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer. Wash the organic layer sequentially with 2M HCl, water, saturated NaHCO₃ solution, and finally, brine. The bicarbonate wash neutralizes any remaining acid.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the DCM.

-

Purification: The resulting crude product, an oil, should be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using the analytical methods described in Section 4.

Safety, Handling, and Storage

No specific safety data sheet (SDS) is available for this compound. Therefore, a conservative approach based on analogous aromatic ketones is mandatory.[17][18]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields or goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).[19]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[17] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[19]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.[18]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[18][19]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[17]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[19]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[17]

Conclusion

This compound, CAS 52890-52-5, is a specialized aromatic ketone accessible through a robust Friedel-Crafts acylation protocol. Its structural features make it an intriguing candidate for further functionalization, particularly in the synthesis of novel photoinitiators for advanced material applications. This guide provides the essential technical framework—from synthesis and mechanism to characterization and safety—to enable researchers to confidently incorporate this compound into their synthetic programs.

References

- 1. 2,4,6-Trimethylbenzoyldiphenylphosphine oxide (TPO) analog: a non-cytotoxic type-I photoinitiator for free radical photopolymerization - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. uomphysics.net [uomphysics.net]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound-景明化工股份有限公司 [echochemical.com]

- 5. One moment, please... [ivychem.com]

- 6. chembk.com [chembk.com]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. Friedel–Crafts Acylation [sigmaaldrich.com]

- 9. Friedel-Crafts Acylation [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. studymind.co.uk [studymind.co.uk]

- 12. rsc.org [rsc.org]

- 13. News - Do You Know About Photoinitiator [unilongmaterial.com]

- 14. researchgate.net [researchgate.net]

- 15. chembk.com [chembk.com]

- 16. researchgate.net [researchgate.net]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. angenechemical.com [angenechemical.com]

- 19. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of Phenyl(2,4,5-trimethylphenyl)methanone

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of Phenyl(2,4,5-trimethylphenyl)methanone (CAS 52890-52-5), a substituted benzophenone of interest in various fields of chemical research and development. This document details the structural and fundamental properties of the molecule, outlines robust experimental protocols for their determination, and discusses the compound's synthesis and potential applications. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical data and methodologies necessary for the effective handling, characterization, and utilization of this compound.

Introduction: The Significance of Substituted Benzophenones

The benzophenone scaffold is a ubiquitous and highly versatile pharmacophore in medicinal chemistry and a fundamental component in photochemistry.[1][2] The inherent properties of the diaryl ketone motif, including its ability to act as a photoinitiator and its structural role in bioactive molecules, have led to extensive research into its derivatives.[3][4] this compound, also known as 2,4,5-trimethylbenzophenone, is a specific derivative whose physicochemical characteristics dictate its behavior in chemical and biological systems. An in-depth understanding of these properties is paramount for its application in areas such as synthetic organic chemistry, drug discovery, and materials science. This guide aims to provide a detailed and practical examination of these essential characteristics.

Core Physicochemical Properties

A thorough characterization of a chemical compound begins with the determination of its fundamental physicochemical properties. These data points are crucial for predicting its behavior, ensuring its purity, and designing appropriate experimental conditions.

Structural and Molecular Data

The foundational properties of this compound are summarized in the table below. These values are derived from chemical databases and supplier information.

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| Synonyms | 2,4,5-Trimethylbenzophenone | [5] |

| CAS Number | 52890-52-5 | [5] |

| Molecular Formula | C₁₆H₁₆O | [5] |

| Molecular Weight | 224.30 g/mol | [5] |

| Physical State | Liquid (at 20°C) |

Thermal and Physical Properties

The boiling point, density, and refractive index are critical parameters for the identification and handling of liquid compounds.

| Property | Value | Source(s) |

| Boiling Point | 328 °C | |

| Specific Gravity (20/20) | 1.06 | |

| Refractive Index | 1.59 |

Note: As this compound is a liquid at room temperature, a melting point is not applicable.

Experimental Determination of Physicochemical Properties

The following sections detail standardized laboratory protocols for the determination of the key physicochemical properties of this compound. The causality behind experimental choices is emphasized to ensure robust and reproducible results.

Determination of Boiling Point

The boiling point is a fundamental physical property that is indicative of a liquid's volatility and purity. The Thiele tube method is a common and effective technique for this determination.[6]

-

Sample Preparation: Place a small amount (approximately 0.5 mL) of this compound into a small test tube.

-

Capillary Tube Insertion: Invert a sealed-end capillary tube and place it into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil), ensuring the sample is below the sidearm of the Thiele tube.

-

Observation: Gently heat the sidearm of the Thiele tube. Observe for a continuous stream of bubbles emerging from the capillary tube.

-

Measurement: Remove the heat source and record the temperature at which the liquid just begins to enter the capillary tube. This temperature is the boiling point.

References

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. longchangchemical.com [longchangchemical.com]

- 5. scbt.com [scbt.com]

- 6. NP-MRD: 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0255442) [np-mrd.org]

An In-depth Technical Guide to Phenyl(2,4,5-trimethylphenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of Phenyl(2,4,5-trimethylphenyl)methanone, a substituted aromatic ketone of significant interest in various chemical and industrial applications. This document delves into its fundamental chemical properties, synthesis via Friedel-Crafts acylation, and its established and potential applications, particularly in the realm of polymer chemistry and organic synthesis.

Core Molecular Attributes

This compound, also known as 2,4,5-Trimethylbenzophenone, is an organic compound characterized by a benzoyl group attached to a 2,4,5-trimethylphenyl moiety. Its chemical structure and properties are foundational to its reactivity and utility.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₆O | [1][2] |

| Molecular Weight | 224.30 g/mol | [1][2] |

| CAS Number | 52890-52-5 | [1][2] |

| Appearance | Colorless to Light orange to Yellow clear liquid | |

| Purity (Typical) | >95.0% (GC) |

Synthesis via Friedel-Crafts Acylation: A Mechanistic Perspective

The primary and most efficient method for synthesizing this compound is through the Friedel-Crafts acylation of 1,2,4-trimethylbenzene with benzoyl chloride.[1] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating aryl ketones.

Causality of Experimental Choices:

The selection of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), is critical. The catalyst's role is to generate a highly electrophilic acylium ion from the benzoyl chloride, which is necessary to overcome the aromatic stability of the 1,2,4-trimethylbenzene ring.[3][4] The reaction is typically conducted in an inert solvent to prevent side reactions with the highly reactive acylium ion and the catalyst. The subsequent workup with dilute acid is essential to decompose the aluminum chloride complex formed with the product ketone.

Experimental Protocol: Synthesis of this compound

Materials:

-

1,2,4-Trimethylbenzene

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or other suitable inert solvent

-

Hydrochloric acid (HCl), dilute solution

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Magnetic stirrer and heating mantle

-

Separatory funnel

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride and anhydrous dichloromethane. Cool the mixture in an ice bath.

-

Formation of the Acylium Ion: Slowly add benzoyl chloride to the stirred suspension of aluminum chloride. The formation of the acylium ion-Lewis acid complex will occur.

-

Electrophilic Attack: To the cooled mixture, add 1,2,4-trimethylbenzene dropwise from the dropping funnel. Maintain the temperature during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature, followed by gentle heating under reflux to ensure the reaction goes to completion.[5] The progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture in an ice bath and slowly quench the reaction by the careful addition of crushed ice, followed by dilute hydrochloric acid. This will hydrolyze the aluminum complex.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

While specific drug development applications are not extensively documented in publicly available literature, the utility of this compound and its isomers can be inferred from the broader applications of benzophenone derivatives.

-

Chemical Intermediate: Its primary role is as a versatile intermediate in organic synthesis. The ketone functionality can be further modified, for example, through reduction to a secondary alcohol, which opens up a wide range of subsequent chemical transformations.[3]

-

Photoinitiator in UV Curing: Benzophenone and its derivatives are well-known photoinitiators.[6] Upon absorption of UV radiation, they can generate free radicals, which in turn initiate polymerization reactions.[6] This is crucial in applications like UV-curable inks, coatings, and adhesives.[6][7] While the 2,4,6-trimethyl isomer is more commonly cited for this purpose, it is plausible that this compound exhibits similar photochemical activity and could be explored for such applications.

-

Biochemical Research: It is listed as a biochemical for proteomics research, suggesting potential use as a building block or a tool compound in the synthesis of more complex molecules for biological studies.[2]

Analytical Characterization

A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity. The following techniques are standard for such analyses:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the sample and identify any isomers or byproducts from the synthesis.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, notably the carbonyl (C=O) stretch of the ketone, which is typically observed in the region of 1650-1690 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure by analyzing the chemical shifts and coupling patterns of the hydrogen and carbon atoms in the molecule.

Conclusion

This compound is a valuable chemical compound with a straightforward and well-understood synthesis route via Friedel-Crafts acylation. Its primary utility lies as a chemical intermediate in organic synthesis and its potential application as a photoinitiator in polymer chemistry. For researchers and professionals in drug development and materials science, this compound represents a versatile building block for the creation of more complex and functional molecules. Further research into its specific applications and biological activities is warranted.

References

- 1. 2,4,5-TRIMETHYLBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Identification and Migration Studies of Photolytic Decomposition Products of UV-Photoinitiators in Food Packaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Wholesale 2,4,6-Trimethylbenzophenone (TMBP) | CAS 954-16-5| High-Grade Photoinitiator Chemical Manufacturer and Supplier | Epoch [epomaterial.com]

Spectroscopic Fingerprinting of Phenyl(2,4,5-trimethylphenyl)methanone: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of Phenyl(2,4,5-trimethylphenyl)methanone (CAS 52890-52-5). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies for the spectroscopic analysis of this aromatic ketone, offering insights into its structural confirmation and electronic properties.

Introduction: The Significance of Spectroscopic Analysis

This compound, an aromatic ketone, possesses a molecular architecture that gives rise to a unique spectroscopic fingerprint. Understanding its interaction with infrared and ultraviolet-visible radiation is paramount for its identification, purity assessment, and for predicting its photochemical behavior. FT-IR spectroscopy probes the vibrational transitions of the molecule's functional groups, offering a direct map of its chemical bonds. Conversely, UV-Vis spectroscopy reveals the electronic transitions within the conjugated π-systems, providing insights into its electronic structure and potential for light absorption. This guide will elucidate the principles and experimental protocols for acquiring and interpreting these spectra, ensuring scientific integrity and reproducibility.

Part 1: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of the specific bonds and their chemical environment.

Theoretical Framework: Predicting the FT-IR Spectrum

The structure of this compound, featuring a diaryl ketone core with methyl substitutions on one of the phenyl rings, dictates a complex but interpretable FT-IR spectrum. The key vibrational modes are:

-

Carbonyl (C=O) Stretching: This is the most prominent and diagnostic absorption for ketones. For aromatic ketones, this intense, sharp peak is typically observed in the range of 1685-1665 cm⁻¹[1]. The conjugation of the carbonyl group with both the phenyl and the trimethylphenyl rings is expected to lower the vibrational frequency compared to a saturated ketone. The electron-donating methyl groups on the 2,4,5-trimethylphenyl ring will further influence the electronic environment of the carbonyl group.

-

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the two aromatic rings will produce a series of sharp bands of variable intensity in the 1600-1450 cm⁻¹ region.

-

C-H Stretching: Aromatic C-H stretching vibrations will appear as a group of weak to medium bands above 3000 cm⁻¹. The aliphatic C-H stretching from the three methyl groups will be observed as stronger bands in the 2980-2850 cm⁻¹ region.

-

C-H Bending: Aromatic C-H out-of-plane bending vibrations are found in the 900-675 cm⁻¹ region and are indicative of the substitution pattern on the aromatic rings. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions arising from various bending and stretching vibrations, which are unique to the molecule as a whole.

Experimental Protocol: Acquiring the FT-IR Spectrum (KBr Pellet Method)

The KBr (potassium bromide) pellet method is a widely used technique for obtaining high-quality FT-IR spectra of solid samples. The principle lies in dispersing the analyte in an IR-transparent matrix (KBr) to minimize scattering of the infrared beam.

Step-by-Step Methodology:

-

Sample and KBr Preparation:

-

Thoroughly dry spectroscopic grade KBr in an oven at ~110°C for at least 2-3 hours to remove any absorbed moisture, which can interfere with the spectrum. Store the dried KBr in a desiccator.

-

Weigh approximately 1-2 mg of this compound and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.

-

-

Grinding and Mixing:

-

In an agate mortar and pestle, grind the sample to a fine powder.

-

Add the KBr to the mortar and continue to grind the mixture until it is homogeneous and has a fine, consistent texture. This step is critical for obtaining a transparent pellet.

-

-

Pellet Formation:

-

Assemble the pellet die. Transfer the ground mixture into the die and distribute it evenly.

-

Place the die in a hydraulic press. It is highly recommended to connect the die to a vacuum line to remove trapped air and residual moisture.

-

Gradually apply a pressure of 8-10 tons for a 13 mm die. Hold the pressure for a few minutes to allow the KBr to fuse into a transparent disc.

-

-

Spectral Acquisition:

-

Carefully remove the transparent pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of a pure KBr pellet or of the empty sample chamber.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Diagram of the FT-IR KBr Pellet Preparation Workflow:

Caption: General workflow for acquiring a UV-Vis spectrum of a sample in solution.

Predicted UV-Vis Data Summary

| Electronic Transition | Predicted λmax (in Ethanol) | Expected Molar Absorptivity (ε) |

| π → π | ~255 - 265 nm | High (>10,000 L mol⁻¹ cm⁻¹) |

| n → π | ~330 - 340 nm | Low (<500 L mol⁻¹ cm⁻¹) |

Conclusion

The FT-IR and UV-Vis spectra of this compound provide a detailed and complementary picture of its molecular structure and electronic properties. The FT-IR spectrum is dominated by a strong carbonyl absorption and characteristic aromatic and aliphatic C-H and C=C vibrations, allowing for unambiguous functional group identification. The UV-Vis spectrum reveals the electronic transitions within the conjugated system, which are sensitive to the substitution pattern and the solvent environment. The methodologies and predicted spectral data presented in this guide serve as a robust framework for the analysis of this compound, ensuring accuracy and reproducibility in research and development settings.

References

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 2,4,5-Trimethylbenzophenone

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structural and geometric properties of 2,4,5-trimethylbenzophenone. In the absence of an experimentally determined single-crystal X-ray structure for this specific isomer, this document leverages established principles of synthetic chemistry, spectroscopic characterization, and high-level computational modeling to predict its molecular geometry. A comparative analysis with the structurally elucidated isomer, 2,4,6-trimethylbenzophenone, offers critical insights into the subtle yet significant influence of methyl group positioning on conformational preferences. This guide is intended to serve as a foundational resource for researchers employing this molecule in fields such as polymer chemistry, photoinitiation, and as a building block in organic synthesis and drug discovery.

Introduction: The Significance of Substituted Benzophenones

Benzophenone and its derivatives are a cornerstone of organic chemistry, with wide-ranging applications stemming from their unique photochemical and structural properties. They are integral as photoinitiators in radical polymerization, as UV-curing agents, and as key synthons in the development of pharmaceuticals and agrochemicals. The substitution pattern on the phenyl rings profoundly influences the molecule's electronic properties, steric hindrance, and, consequently, its three-dimensional structure and crystal packing. Understanding the precise molecular geometry is paramount for predicting reactivity, designing new materials, and elucidating mechanisms of action in biological systems.

This guide focuses on 2,4,5-trimethylbenzophenone, a less-studied isomer, providing a detailed exploration of its synthesis, characterization, and, most critically, a theoretically predicted model of its molecular geometry.

Synthesis and Spectroscopic Characterization

The reliable synthesis of 2,4,5-trimethylbenzophenone is a prerequisite for any structural or functional study. The most common and efficient method is the Friedel-Crafts acylation.

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes the synthesis of 2,4,5-trimethylbenzophenone from 1,2,4-trimethylbenzene (pseudocumene) and benzoyl chloride.[1]

Materials:

-

1,2,4-Trimethylbenzene

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere synthesis

Step-by-Step Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2,4-trimethylbenzene in anhydrous DCM in a three-necked flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add anhydrous aluminum chloride to the stirred solution.

-

Add benzoyl chloride dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by carefully pouring the mixture over crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or distillation to yield pure 2,4,5-trimethylbenzophenone.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Aluminum chloride is a potent Lewis acid that is highly reactive with water. Maintaining anhydrous conditions is crucial for its catalytic activity.

-

Low-Temperature Addition: The Friedel-Crafts acylation is an exothermic reaction. Slow, controlled addition at 0 °C prevents side reactions and ensures regioselectivity.

-

Acidic Workup: The acidic workup protonates the aluminum-complexed product, liberating the free ketone and aiding in the removal of the aluminum salts.

Spectroscopic Confirmation

The identity and purity of the synthesized 2,4,5-trimethylbenzophenone should be confirmed using standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of both the trimethyl-substituted and unsubstituted phenyl rings, as well as distinct singlets for the three methyl groups. |

| ¹³C NMR | Resonances for the carbonyl carbon, quaternary aromatic carbons, and the carbons of the methyl groups. |

| IR Spectroscopy | A strong characteristic absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1670 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of C₁₆H₁₆O (224.30 g/mol ).[2] |

Note: Detailed spectra for 2,4,5-trimethylbenzophenone are available in spectral databases.[3]

Molecular Geometry: A Computational Approach

As no experimental crystal structure data for 2,4,5-trimethylbenzophenone has been deposited in crystallographic databases, we turn to computational chemistry to predict its low-energy conformation. Density Functional Theory (DFT) is a powerful tool for this purpose, providing reliable geometric parameters.

Computational Methodology

-

Software: A quantum chemistry package such as Gaussian or Spartan.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP is a commonly used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.

-

Basis Set: 6-31G(d,p) or a larger basis set for higher accuracy.

-

Procedure:

-

Construct the 3D structure of 2,4,5-trimethylbenzophenone.

-

Perform a geometry optimization to find the minimum energy conformation.

-

Confirm that the optimized structure is a true minimum by performing a frequency calculation (no imaginary frequencies).

-

Predicted Molecular Geometry of 2,4,5-Trimethylbenzophenone

The key structural feature of benzophenones is the dihedral (twist) angle between the two phenyl rings. This angle is a compromise between the stabilizing effect of π-conjugation across the carbonyl group (favoring planarity) and the destabilizing steric hindrance between the ortho-hydrogens (or substituents) of the two rings.

In 2,4,5-trimethylbenzophenone, the trimethyl-substituted ring has one methyl group at the ortho-position (position 2). This ortho-methyl group will induce significant steric strain with the ortho-hydrogens of the unsubstituted phenyl ring.

Key Predicted Geometric Features:

-

Non-planar Conformation: The molecule is predicted to be non-planar.

-

Significant Twist Angle: A substantial dihedral angle is expected between the planes of the two aromatic rings to alleviate the steric clash between the ortho-methyl group and the opposing ortho-hydrogen.

-

Carbonyl Group Geometry: The C-C(=O)-C bond angle is likely to be slightly larger than the ideal 120° of an sp² hybridized carbon due to steric repulsion.

Caption: Predicted molecular structure of 2,4,5-trimethylbenzophenone.

Comparative Analysis with 2,4,6-Trimethylbenzophenone

A comparative analysis with the known crystal structure of 2,4,6-trimethylbenzophenone (mesityl phenyl ketone) provides valuable context for understanding the structural impact of the methyl substitution pattern. The crystal structure of 2,4,6-trimethylbenzophenone has been determined and is available in the Cambridge Structural Database (CSD).[4]

| Feature | 2,4,5-Trimethylbenzophenone (Predicted) | 2,4,6-Trimethylbenzophenone (Experimental) |

| Ortho-Substituents | One ortho-methyl group (position 2) | Two ortho-methyl groups (positions 2 and 6) |

| Steric Hindrance | Significant | Very High |

| Phenyl Ring Twist | A large dihedral angle is predicted. | A very large dihedral angle is observed, often approaching 90°. |

| Conjugation | Partial disruption of π-conjugation. | Severe disruption of π-conjugation between the trimethylphenyl ring and the carbonyl group. |

The presence of two ortho-methyl groups in the 2,4,6-isomer forces the trimethylphenyl ring to rotate significantly out of the plane of the carbonyl group to minimize steric repulsion. This leads to a highly twisted conformation. In the 2,4,5-isomer, with only one ortho-methyl group, the steric strain is less severe, which will likely result in a smaller, though still significant, dihedral angle compared to the 2,4,6-isomer.

Caption: Influence of substitution on molecular geometry.

Implications for Crystal Packing and Intermolecular Interactions

While an experimental crystal structure is not available, we can hypothesize about the intermolecular interactions that would govern the crystal packing of 2,4,5-trimethylbenzophenone based on its predicted molecular geometry.

-

van der Waals Forces: As a non-polar molecule, London dispersion forces will be the primary drivers of crystal packing.

-

C-H···O Interactions: Weak hydrogen bonds between the methyl or aromatic C-H groups and the carbonyl oxygen of neighboring molecules are likely to play a role in directing the supramolecular assembly.

-

π-π Stacking: Depending on the dihedral angle, there may be limited opportunities for π-π stacking interactions between the phenyl rings of adjacent molecules.

The overall crystal packing will be a balance of these forces, aiming to achieve the most thermodynamically stable arrangement.

Conclusion

This technical guide has provided a detailed, albeit theoretical, examination of the molecular structure and geometry of 2,4,5-trimethylbenzophenone. Through a combination of established synthetic protocols, spectroscopic principles, and computational modeling, a robust picture of this molecule emerges. The key takeaway is the critical role of the ortho-methyl group in inducing a non-planar conformation, a feature that distinguishes it from less substituted benzophenones. The comparative analysis with the 2,4,6-isomer further underscores the profound impact of substitution patterns on molecular geometry.

For researchers in drug development and materials science, this predicted structural information provides a solid foundation for further studies, including molecular docking simulations, rational design of derivatives, and interpretation of its photochemical behavior. The experimental determination of the single-crystal X-ray structure of 2,4,5-trimethylbenzophenone remains a valuable goal for future research to validate and refine the theoretical models presented herein.

References

Solubility of Phenyl(2,4,5-trimethylphenyl)methanone in common solvents

An In-depth Technical Guide to Determining the Solubility of Phenyl(2,4,5-trimethylphenyl)methanone in Common Laboratory Solvents

This guide provides a comprehensive framework for determining the solubility of this compound (2,4,5-trimethylbenzophenone) in a range of common laboratory solvents. The methodologies detailed herein are designed for researchers, scientists, and professionals in drug development who require accurate and reliable solubility data for this compound.

Introduction: The Significance of Solubility in Scientific Research

This compound, with the molecular formula C₁₆H₁₆O, is a ketone that serves as a building block in organic synthesis.[1][2] Understanding its solubility is crucial for a variety of applications, including reaction chemistry, formulation development, and purification processes. The principle of "like dissolves like" suggests that this largely non-polar compound will exhibit greater solubility in non-polar organic solvents.[3][4] However, empirical determination is necessary for precise quantification.

This document outlines a robust experimental protocol for determining the solubility of this compound using the gravimetric method, a reliable and accessible technique for generating precise solubility data.[5][6][7]

Physicochemical Properties of this compound

A foundational understanding of the compound's physical and chemical properties is essential for designing and interpreting solubility experiments.

| Property | Value | Source |

| CAS Number | 52890-52-5 | [1] |

| Molecular Formula | C₁₆H₁₆O | [2] |

| Molecular Weight | 224.30 g/mol | [2] |

| Physical State | Liquid (at 20°C) | |

| Boiling Point | 328 °C | |

| Specific Gravity | 1.06 (20/20) | |

| Refractive Index | 1.59 |

Health and Safety Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all solvents to be used.

General Handling Guidelines:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

In case of accidental exposure, follow the first-aid measures outlined in the SDS.

Experimental Protocol: Gravimetric Determination of Solubility

The following protocol provides a step-by-step method for determining the solubility of this compound in various solvents. The gravimetric method is based on the principle of determining the mass of the solute that dissolves in a known mass or volume of a solvent to form a saturated solution.[5][6]

Materials and Equipment

-

This compound (>95% purity)

-

Selected solvents (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, methanol, water)

-

Analytical balance (readable to ±0.0001 g)

-

Vials with screw caps (e.g., 20 mL scintillation vials)

-

Thermostatic shaker or water bath

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Pre-weighed evaporation dishes or watch glasses

-

Drying oven

-

Pipettes and graduated cylinders

Experimental Workflow Diagram

Caption: Experimental workflow for the gravimetric determination of solubility.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Equilibration:

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for 24 to 48 hours. This extended period ensures that the solution reaches a state of thermodynamic equilibrium, which is critical for accurate solubility measurement.[3]

-

-

Sampling and Filtration:

-

Carefully remove the vial from the shaker and allow any undissolved solid to settle.

-

Using a syringe, draw a specific volume (e.g., 5 mL) of the clear supernatant. Avoid disturbing the solid at the bottom.

-

Attach a 0.45 µm syringe filter to the syringe. This step is crucial to remove any undissolved microparticles, ensuring that only the dissolved solute is measured.

-

Dispense the filtered, saturated solution into a pre-weighed and labeled evaporation dish.

-

-

Gravimetric Analysis:

-

Immediately weigh the evaporation dish containing the saturated solution to determine the total mass of the solution transferred.

-

Place the dish in a drying oven set to a temperature that will facilitate solvent evaporation without decomposing the solute (e.g., 60-80 °C).

-

Periodically remove the dish, cool it to room temperature in a desiccator, and weigh it. Repeat this process until a constant weight is achieved, indicating complete removal of the solvent.[5]

-

Data Calculation

The solubility can be calculated as follows:

-

Mass of dissolved solute = (Mass of dish + dried solute) - (Mass of empty dish)

-

Mass of solvent = (Mass of dish + solution) - (Mass of dish + dried solute)

-

Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) x 100

-

Solubility (mg/mL) = (Mass of dissolved solute in mg) / (Volume of solution transferred in mL)

Expected Solubility Profile and Data Presentation

Based on the non-polar nature of this compound, a higher solubility is anticipated in non-polar, aprotic solvents, and lower solubility in polar, protic solvents like water. The following table illustrates how the experimentally determined solubility data should be presented.

Table 1: Hypothetical Solubility of this compound in Common Solvents at 25°C

| Solvent | Solvent Type | Relative Polarity | Expected Solubility ( g/100 mL) |

| Hexane | Non-polar, Aprotic | 0.009 | > 50 |

| Toluene | Non-polar, Aprotic | 0.099 | > 50 |

| Ethyl Acetate | Polar, Aprotic | 0.228 | 20 - 40 |

| Acetone | Polar, Aprotic | 0.355 | 10 - 20 |

| Ethanol | Polar, Protic | 0.654 | 1 - 5 |

| Methanol | Polar, Protic | 0.762 | < 1 |

| Water | Polar, Protic | 1.000 | < 0.1 (Practically Insoluble) |

Note: The solubility values in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Logical Framework for Solvent Selection

The choice of solvents for solubility screening should be guided by their polarity and chemical properties to cover a broad spectrum of potential interactions.

References

The Norrish Type I Cleavage of Acetophenone Photoinitiators: A Mechanistic and Experimental Guide

An In-Depth Technical Guide for Researchers and Scientists

Abstract

Acetophenone and its derivatives represent a foundational class of Type I photoinitiators, critical to numerous light-driven polymerization processes in materials science, drug delivery, and advanced manufacturing. Their efficacy hinges on the Norrish Type I reaction, a photochemical process involving the homolytic cleavage of the α-carbon-carbonyl bond to generate free radicals. This guide provides an in-depth exploration of this mechanism, from the fundamental photophysical principles to the kinetics of radical generation and the experimental methodologies used for its characterization. We will dissect the causality behind each mechanistic step, offer validated experimental protocols, and present a framework for understanding how molecular structure dictates photoinitiator efficiency.

Introduction: The Role of Photoinitiators in Polymer Science

Photoinitiated polymerization is a cornerstone of modern polymer chemistry, offering unparalleled spatial and temporal control over the formation of polymer networks.[1][2] This technology is central to applications ranging from UV-curable coatings and adhesives to high-resolution 3D printing and the encapsulation of therapeutic agents.[2][3] At the heart of this process lies the photoinitiator, a molecule designed to absorb light energy and convert it into chemical reactivity by generating species—typically free radicals—that initiate polymerization.[3][4]

Photoinitiators are broadly classified into two categories based on their mechanism of radical generation[1][5]:

-

Type I (Cleavage): These initiators undergo unimolecular bond cleavage upon photoexcitation to form two radical fragments.[1][6] Acetophenone derivatives are classic examples of this type.[3][5]

-

Type II (H-Abstraction): These systems require a co-initiator or synergist (e.g., an amine). The excited photoinitiator abstracts a hydrogen atom from the co-initiator to generate the initiating radicals.

This guide focuses exclusively on the Norrish Type I mechanism, as it offers a direct and often highly efficient pathway to radical generation, making it a subject of continuous academic and industrial interest.

The Core Mechanism: A Step-by-Step Photochemical Journey

The Norrish Type I reaction, named after pioneering photochemist Ronald G. W. Norrish, describes the photochemical homolysis of the α-C-C bond in aldehydes and ketones.[7][8][9] For an acetophenone photoinitiator, this journey from a stable ground-state molecule to highly reactive radical species involves a precise sequence of photophysical and photochemical events.

Step 1: Photoexcitation and Electronic Transitions

The process begins when an acetophenone molecule absorbs a photon of UV light with sufficient energy. This absorption event promotes an electron from a non-bonding (n) orbital, primarily located on the carbonyl oxygen, to an antibonding pi (π) orbital of the carbonyl group. This creates an electronically excited singlet state, denoted as S₁(n,π).[7][8][10]

Step 2: Intersystem Crossing (ISC) - The Gateway to Reactivity

While cleavage can theoretically occur from the S₁ state, for acetophenone, it is kinetically and energetically unfavorable. Instead, the S₁(n,π) state undergoes a highly efficient, radiationless transition to the corresponding triplet state, T₁(n,π).[7][10][11] This process, known as intersystem crossing (ISC), involves a "spin flip" of the excited electron. For acetophenone, the quantum yield of triplet formation is nearly 1.0, meaning almost every absorbed photon successfully generates a triplet-state molecule.[10][11]

This S₁ → T₁ transition is remarkably fast. Ultrafast transient absorption spectroscopy studies on acetophenone in acetonitrile have measured the ISC time constant to be approximately 4-6 picoseconds.[12] The triplet state is the key reactive intermediate in this process; its longer lifetime (compared to the singlet state) and diradical nature make it predisposed to bond cleavage.

Step 3: α-Cleavage - The Homolytic Bond Scission

From the T₁(n,π*) state, the molecule undergoes the defining step of the Norrish Type I reaction: the homolytic cleavage of the bond between the carbonyl carbon and the adjacent α-carbon.[13][14] In the case of acetophenone, this results in the formation of a benzoyl radical and a methyl radical.[15]

Ph-C(=O)-CH₃ (T₁) → Ph-C(=O)• + •CH₃

The efficiency of this cleavage is dependent on the stability of the resulting radicals and the energy of the triplet state relative to the bond dissociation energy.[7][8] For many substituted acetophenones used as commercial photoinitiators, this cleavage is a very rapid and efficient process.[16][17]

Step 4: Fate of the Generated Radicals

The newly formed benzoyl and methyl radicals are the active species that drive polymerization. They can:

-

Initiate Polymerization: The primary and desired pathway where a radical adds to a monomer molecule, starting the polymer chain reaction.

-

Recombination: The radical pair can recombine to reform the original acetophenone molecule.[7][9]

-

Secondary Reactions: The benzoyl radical can undergo decarbonylation (loss of carbon monoxide) to form a less stable but still reactive phenyl radical.[7][9] The radicals can also engage in hydrogen abstraction from the solvent or other molecules in the formulation.[15]

The overall quantum yield of the photodissociation process is a critical parameter, reflecting the efficiency of radical generation per photon absorbed. For example, the commercial photoinitiator 2-hydroxy-2,2-dimethylacetophenone (HDMA) has a measured photolysis quantum yield of 0.38, with other evaluations suggesting it could be as high as 0.8.[16]

Diagram: The Norrish Type I Cleavage Pathway of Acetophenone

The following diagram illustrates the sequential steps from photoexcitation to radical generation.

Caption: The photochemical pathway for Norrish Type I cleavage of acetophenone.

Experimental Validation and Characterization

Understanding the kinetics and mechanism of photoinitiation requires sophisticated analytical techniques capable of resolving events on timescales from femtoseconds to microseconds.

Core Technique: Nanosecond Laser Flash Photolysis (LFP)

Laser Flash Photolysis is the principal technique for directly observing the transient species involved in the Norrish Type I reaction, namely the triplet state and the resulting free radicals.[18][19]

Experimental Rationale: The goal is to generate a high concentration of excited-state molecules with a short, intense laser pulse (the "pump") and then monitor their decay and the formation of subsequent species using a second, broad-spectrum light source (the "probe"). By measuring the change in absorbance of the probe light as a function of time and wavelength, we can construct transient absorption spectra and determine the lifetimes and reaction rates of the intermediates.

Generalized LFP Protocol:

-

Sample Preparation: A dilute solution of the acetophenone derivative is prepared in a suitable, deoxygenated solvent (e.g., acetonitrile, benzene) in a quartz cuvette. Deoxygenation is critical as molecular oxygen is an efficient quencher of triplet states.

-

Excitation (Pump): The sample is irradiated with a high-energy nanosecond laser pulse at a wavelength where the photoinitiator absorbs strongly (e.g., 265 nm, 353 nm).[18]

-

Probing: A continuous-wave lamp (e.g., Xenon arc lamp) passes a beam of light through the sample, perpendicular to the excitation laser path.

-

Detection: The probe light, after passing through the sample, is directed into a monochromator to select a specific wavelength. A fast detector (e.g., a photomultiplier tube) measures the light intensity.

-

Data Acquisition: The detector signal is recorded by a digital oscilloscope, which captures the change in absorbance immediately following the laser flash.

-

Spectral and Kinetic Analysis: By repeating the measurement at different probe wavelengths, a full transient absorption spectrum can be assembled at various time delays after the flash.[20] Kinetic traces at specific wavelengths are analyzed to calculate the decay rates (and thus lifetimes) of the observed species.

Data Presentation: Photophysical Properties

The data obtained from LFP and other spectroscopic methods are crucial for comparing the efficiency of different photoinitiators.

| Photoinitiator/Derivative | Solvent | Triplet Lifetime (τ) | ISC Time Constant | Key Transient Absorption Peaks | Reference |

| Acetophenone | Acetonitrile | - | 4.36 ± 0.14 ps (from S₂) | Triplet: ~350 nm | [12] |

| Acetophenone | Various Organic | - | - | Triplet & Ketyl Radical | [18] |

| 2-Hydroxy-2,2-dimethylacetophenone | - | Short (fast cleavage) | - | - | [16] |

Diagram: Experimental Workflow for Laser Flash Photolysis

This diagram outlines the logical flow of a typical LFP experiment for studying photoinitiator kinetics.

Caption: A simplified workflow for a Laser Flash Photolysis (LFP) experiment.

Structure-Activity Relationship: Tuning Initiator Performance

The efficiency of Norrish Type I cleavage is not constant across all acetophenone derivatives. The chemical structure, particularly the substituents on the aromatic ring and at the α-carbon, plays a decisive role in the photochemistry. A theoretical and experimental study of various derivatives found that the rate of cleavage could be correlated with calculated activation energies and influenced by the electronic properties of the transition state.[19]

-

α-Substitution: Introducing substituents at the α-position that stabilize the resulting radical (e.g., hydroxyl, alkyl, or morpholino groups) can significantly increase the quantum yield of cleavage.[6][16] This is a key strategy in designing high-performance commercial photoinitiators like 2-hydroxy-2-methylpropiophenone.

-

Aromatic Ring Substitution: Electron-donating groups on the phenyl ring can shift the absorption spectrum to longer wavelengths (a bathochromic shift), which can be advantageous for curing pigmented systems or for use with safer, long-wavelength light sources like LEDs.

Conclusion: From Fundamental Mechanism to Practical Application

The Norrish Type I cleavage of acetophenone photoinitiators is a well-defined yet elegant photochemical reaction that forms the basis of numerous advanced technologies. A thorough understanding of its multi-step mechanism—from light absorption and intersystem crossing to the ultimate α-cleavage—is paramount for researchers in the field. By employing powerful analytical techniques like laser flash photolysis, we can directly observe the critical transient intermediates and quantify their kinetic behavior. This knowledge provides a rational foundation for the design of next-generation photoinitiators, enabling scientists and drug development professionals to tailor material properties with ever-greater precision through the controlled power of light.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. liftchem.com [liftchem.com]

- 4. How Do Photoinitiators for UV Curing Work [qinmuchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Studying the polymerization initiation efficiency of acetophenone-type initiators via PLP-ESI-MS and femtosecond spectroscopy - Polymer Chemistry (RSC Publishing) DOI:10.1039/C4PY00418C [pubs.rsc.org]

- 7. Norrish reaction - Wikipedia [en.wikipedia.org]

- 8. Norrish-Type I and Type II reactions - Chemistry Optional Notes for UPSC PDF Download [edurev.in]

- 9. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 10. researchgate.net [researchgate.net]

- 11. Theoretical study of the photochemical generation of triplet acetophenone - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Alpha cleavage - Wikipedia [en.wikipedia.org]

- 15. app.studyraid.com [app.studyraid.com]

- 16. bioone.org [bioone.org]

- 17. researchgate.net [researchgate.net]

- 18. Nanosecond laser photolysis of acetophenone in organic solvents - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. Theoretical and experimental study of the Norrish I photodissociation of aromatic ketones - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to Phenyl(2,4,5-trimethylphenyl)methanone as a Research Chemical Intermediate

This guide provides a comprehensive technical overview of Phenyl(2,4,5-trimethylphenyl)methanone, a key intermediate in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the synthesis, characterization, and critical applications of this versatile benzophenone derivative.

Introduction: Unveiling a Versatile Synthetic Building Block

This compound, also known as 2,4,5-trimethylbenzophenone, is an aromatic ketone that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules. Its structure, featuring a benzoyl group attached to a 1,2,4-trimethylbenzene (pseudocumene) moiety, offers a unique combination of steric and electronic properties that can be strategically exploited in multi-step syntheses.

The presence of the three methyl groups on the phenyl ring influences the reactivity and selectivity of subsequent chemical transformations, making it a valuable precursor for creating sterically hindered and electronically tuned target molecules. This guide will explore the fundamental aspects of this compound, from its synthesis to its potential applications, providing researchers with the necessary insights to effectively utilize it in their synthetic endeavors.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use and handling in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 52890-52-5 | [1] |

| Molecular Formula | C₁₆H₁₆O | [1] |

| Molecular Weight | 224.30 g/mol | [1] |

| Appearance | Colorless to light orange to yellow clear liquid | [1] |

| Boiling Point | > 300 °C at 101.3 kPa | |

| Flash Point | 166 °C | |

| Solubility | Insoluble in water; soluble in organic solvents. |

Spectroscopic Characterization:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons on both the phenyl and trimethylphenyl rings, as well as singlets for the three methyl groups at different chemical shifts due to their positions on the aromatic ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would reveal the presence of the carbonyl carbon, along with signals for the aromatic carbons and the methyl carbons. The chemical shifts of the carbons in the trimethylphenyl ring would be influenced by the substitution pattern.

-

IR (Infrared) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretching vibration is expected around 1650-1670 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of this compound: The Friedel-Crafts Acylation Approach

The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2,4-trimethylbenzene (pseudocumene) with benzoyl chloride.[2] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Reaction Mechanism

The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich trimethylphenyl ring. The methyl groups on the pseudocumene ring are activating and direct the incoming acyl group primarily to the para position relative to one of the methyl groups, leading to the desired product.

Experimental Protocol: A Step-by-Step Guide

The following is a generalized, self-validating protocol for the synthesis of this compound. Researchers should adapt this procedure based on their specific laboratory conditions and scale.

Materials:

-

1,2,4-Trimethylbenzene (Pseudocumene)

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser with a drying tube

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the suspension to 0 °C using an ice bath.

-

Addition of Benzoyl Chloride: Slowly add benzoyl chloride (1.0 equivalent) dropwise to the cooled suspension with vigorous stirring. The formation of the acylium ion complex is an exothermic process.

-

Addition of 1,2,4-Trimethylbenzene: To the resulting mixture, add a solution of 1,2,4-trimethylbenzene (1.0 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. This step should be performed in a well-ventilated fume hood.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Causality in Experimental Choices

-

Anhydrous Conditions: The use of anhydrous reagents and glassware is critical as Lewis acids like AlCl₃ are highly moisture-sensitive and will be deactivated by water.

-

Controlled Addition at Low Temperature: The slow, dropwise addition of reactants at low temperature is essential to control the exothermic reaction and prevent side reactions, such as polysubstitution or rearrangement of the acylium ion.

-

Acidic Work-up: The addition of ice and concentrated HCl is necessary to hydrolyze the aluminum chloride complex formed during the reaction and to separate the catalyst from the product.

-

Bicarbonate Wash: The wash with saturated sodium bicarbonate solution is crucial to remove any residual acid, which could interfere with subsequent reactions or purification steps.

Applications as a Research Chemical Intermediate

The utility of this compound lies in its ability to serve as a precursor to more complex molecules with potential applications in pharmaceuticals and materials science. The benzophenone moiety itself is a common scaffold in medicinal chemistry.[3]

Plausible Role in Drug Development

While specific examples of marketed drugs derived directly from this compound are not readily found in public literature, its structure suggests its potential as an intermediate in the synthesis of various bioactive compounds. Benzophenones are known to be important intermediates for the synthesis of benzodiazepines, a class of drugs with sedative and anxiolytic properties.[4] The trimethylphenyl group could be used to create analogs of existing drugs with modified pharmacokinetic or pharmacodynamic properties.

Hypothetical Synthetic Pathway:

The carbonyl group of this compound is a key functional handle for further transformations. For instance, it can undergo reduction to the corresponding alcohol, which can then be further functionalized. Alternatively, the aromatic rings can be subjected to further electrophilic or nucleophilic substitution reactions to introduce additional functional groups.

Potential in Photoinitiator Synthesis

Benzophenone and its derivatives are widely used as photoinitiators in UV curing applications, such as in inks, coatings, and adhesives.[5][6][7] Upon exposure to UV light, benzophenones can generate free radicals that initiate polymerization. The substitution pattern on the aromatic rings can influence the absorption characteristics and the efficiency of the photoinitiation process. This compound, with its specific substitution, could be a valuable intermediate in the synthesis of novel photoinitiators with tailored properties.

Conceptual Synthetic Workflow for a Novel Photoinitiator:

Caption: Synthetic workflow from starting materials to a potential novel photoinitiator.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and the reagents used in its synthesis.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: All manipulations should be carried out in a well-ventilated fume hood.

-

Handling of Reagents: Anhydrous aluminum chloride is corrosive and reacts violently with water. Benzoyl chloride is a lachrymator. Handle these reagents with extreme care.

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

GHS Hazard Statements for a related compound, 2,4,6-trimethylbenzophenone:

-

H302: Harmful if swallowed.

-

H319: Causes serious eye irritation.

-

H410: Very toxic to aquatic life with long lasting effects.[8]

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its straightforward preparation via Friedel-Crafts acylation and the strategic placement of methyl groups on one of its phenyl rings provide a unique platform for the synthesis of a wide range of target molecules. While its direct application in marketed pharmaceuticals is not extensively documented, its potential as a precursor for novel bioactive compounds and advanced materials, such as photoinitiators, is significant. This guide provides the foundational knowledge for researchers to confidently incorporate this important building block into their synthetic strategies.

References

- 1. scbt.com [scbt.com]

- 2. chemistryjournals.net [chemistryjournals.net]

- 3. Cas 954-16-5,2,4,6-Trimethylbenzophenone | lookchem [lookchem.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 2,4,6-Trimethylbenzophenone | C16H16O | CID 70380 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of Phenyl(2,4,5-trimethylphenyl)methanone via Friedel-Crafts Acylation

Abstract

This document provides a detailed technical guide for the synthesis of Phenyl(2,4,5-trimethylphenyl)methanone, a valuable ketone intermediate in the development of pharmaceuticals and other fine chemicals. The described methodology is centered around the robust and well-established Friedel-Crafts acylation reaction. This guide offers an in-depth exploration of the reaction mechanism, a meticulously detailed experimental protocol, safety considerations, and characterization techniques. The content is specifically tailored for researchers, scientists, and drug development professionals, aiming to provide not just a procedural outline, but a comprehensive understanding of the chemical causality that underpins this synthetic route.

Introduction: The Strategic Importance of Friedel-Crafts Acylation

The Friedel-Crafts acylation stands as a cornerstone of synthetic organic chemistry, providing a powerful and direct method for the formation of carbon-carbon bonds to an aromatic ring. This electrophilic aromatic substitution reaction introduces an acyl group, thereby producing aryl ketones.[1] These ketones are not merely synthetic endpoints; they are versatile precursors for a multitude of further chemical transformations, making them invaluable in the synthesis of complex molecular architectures.

In contrast to the related Friedel-Crafts alkylation, acylation offers a significant advantage: the ketone product is deactivated towards further electrophilic substitution, thus preventing polysubstitution that can plague alkylation reactions.[2] The acylium ion intermediate, being resonance-stabilized, is also less prone to the rearrangements that are characteristic of carbocations in alkylation reactions.

This guide focuses on the specific application of this reaction to synthesize this compound, a molecule of interest due to its substituted aromatic framework, which is a common motif in pharmacologically active compounds. The reaction involves the acylation of 1,2,4-trimethylbenzene (pseudocumene) with benzoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride.

Reaction Mechanism and Scientific Rationale

The Friedel-Crafts acylation proceeds through a well-elucidated electrophilic aromatic substitution mechanism. A comprehensive understanding of this mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues. The reaction can be dissected into two primary stages: the formation of the electrophile and the subsequent electrophilic attack on the aromatic ring.

Generation of the Acylium Ion